Quetiapine sulfoxide (dihydrochloride)
Overview
Description
Quetiapine sulfoxide (dihydrochloride) is a significant metabolite of quetiapine, a second-generation antipsychotic drug. Quetiapine is primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine sulfoxide (dihydrochloride) retains some of the pharmacological properties of its parent compound and is often studied for its role in the drug’s overall efficacy and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine sulfoxide (dihydrochloride) typically involves the oxidation of quetiapine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert quetiapine to its sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of quetiapine sulfoxide (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Quetiapine sulfoxide (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: The sulfoxide can be reduced back to quetiapine using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quetiapine sulfone.
Reduction: Quetiapine.
Substitution: Various substituted quetiapine derivatives.
Scientific Research Applications
Quetiapine sulfoxide (dihydrochloride) is extensively studied in various scientific fields:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in the metabolism of quetiapine and its effects on biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of psychiatric disorders.
Industry: Used in the development of analytical methods for drug testing and quality control
Mechanism of Action
The mechanism of action of quetiapine sulfoxide (dihydrochloride) is similar to that of quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin (5-HT2) and dopamine (D2) receptors. This antagonism helps in alleviating symptoms of schizophrenia and bipolar disorder. The compound also affects histamine and adrenergic receptors, contributing to its sedative and hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: The parent compound, used widely in psychiatric treatments.
Norquetiapine: An active metabolite of quetiapine with similar pharmacological properties.
Quetiapine sulfone: Another oxidized form of quetiapine
Uniqueness
Quetiapine sulfoxide (dihydrochloride) is unique due to its specific role in the metabolism of quetiapine. It serves as an intermediate in the metabolic pathway and retains some pharmacological activity, making it a compound of interest in both clinical and research settings .
Properties
IUPAC Name |
2-[2-[4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S.2ClH/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21;;/h1-8,25H,9-16H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRQQJUQOLNAFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670025 | |
Record name | 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-11-3 | |
Record name | 11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.